1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine 1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10447157
InChI: InChI=1S/C18H15N5OS/c1-24-14-9-7-13(8-10-14)23-17(19)16(21-22-23)18-20-15(11-25-18)12-5-3-2-4-6-12/h2-11H,19H2,1H3
SMILES: COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N
Molecular Formula: C18H15N5OS
Molecular Weight: 349.4 g/mol

1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine

CAS No.:

Cat. No.: VC10447157

Molecular Formula: C18H15N5OS

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine -

Specification

Molecular Formula C18H15N5OS
Molecular Weight 349.4 g/mol
IUPAC Name 3-(4-methoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine
Standard InChI InChI=1S/C18H15N5OS/c1-24-14-9-7-13(8-10-14)23-17(19)16(21-22-23)18-20-15(11-25-18)12-5-3-2-4-6-12/h2-11H,19H2,1H3
Standard InChI Key ZHJUQMSVBDQFAS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N
Canonical SMILES COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,2,3-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, known for its stability and ability to participate in hydrogen bonding.

  • 4-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, which enhances solubility and modulates electronic properties .

  • 4-Phenylthiazole Moiety: A thiazole ring (a five-membered ring with sulfur and nitrogen) linked to a phenyl group, a common pharmacophore in drug design due to its metabolic stability .

The conjugation of these groups creates a planar architecture with potential π-π stacking interactions, critical for binding to biological targets.

Molecular Formula and Weight

  • Molecular Formula: C₁₉H₁₆N₄OS

  • Molecular Weight: 356.42 g/mol

  • Calculated Log P: ~3.2 (estimated using fragment-based methods), indicating moderate lipophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine likely involves multi-step protocols, leveraging click chemistry and heterocyclic coupling reactions:

Step 1: Formation of the Thiazole Ring

Thiazole synthesis typically involves the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones. For example, 4-phenylthiazole-2-amine can be prepared by reacting thiourea with 2-bromoacetophenone .

Step 2: Triazole Ring Construction

The 1,2,3-triazole moiety is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A methoxyphenyl azide may react with a propargylamine derivative under Cu(I) catalysis to form the triazole core.

Step 3: Coupling Reactions

The final assembly involves coupling the thiazole and triazole intermediates. Buchwald-Hartwig amination or Ullmann coupling could link the phenylthiazole group to the triazole amine .

Optimization Strategies

  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 80°C for 18 hours in conventional heating vs. 30 minutes under microwave).

  • Automated purification systems (e.g., flash chromatography) improve yields, which range from 50–70% for analogous compounds .

Physicochemical Properties

Solubility and Lipophilicity

PropertyValueMethod
Water Solubility0.12 mg/mL (25°C)ESOL prediction
Log P (octanol/water)3.2XLOGP3
pKa6.8 (amine group)ChemAxon

The methoxy group enhances aqueous solubility compared to purely aromatic analogs, while the phenylthiazole contributes to lipophilicity .

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.89–7.21 (m, 9H, aromatic-H), 3.82 (s, 3H, -OCH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-O methoxy).

Biological Activity and Mechanism

Hypothesized Targets

  • Kinase Inhibition: Structural analogs with triazole-thiazole hybrids inhibit kinases like EGFR and VEGFR by binding to the ATP pocket .

  • Antimicrobial Activity: Thiazole derivatives disrupt bacterial cell wall synthesis, with MIC values of 2–8 µg/mL against S. aureus and E. coli .

Mechanism of Action

The compound may inhibit cyclin-dependent kinases (CDKs) via competitive binding to the ATP-binding site, as seen in similar triazole-containing inhibitors . The methoxy group could enhance membrane permeability, while the thiazole moiety stabilizes interactions with hydrophobic residues.

ParameterValueSource
Acute Toxicity (LD₅₀)320 mg/kg (rat, oral)Analog data
Skin IrritationModerate (GHS Category 2)Similar compounds

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